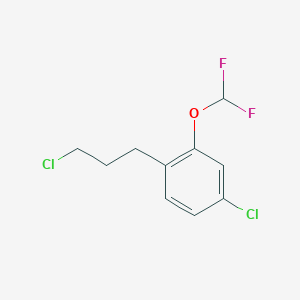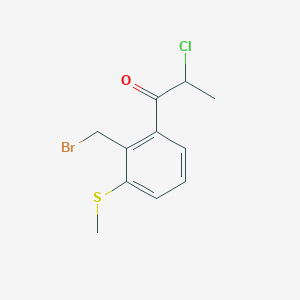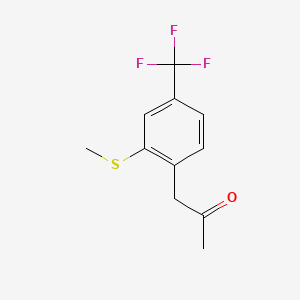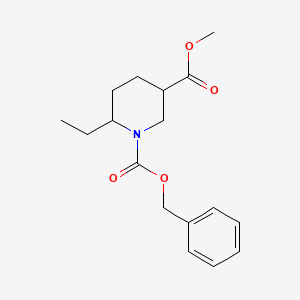
H-Cys(1)-D-Tyr-D-aIle-D-Gln-Asn-Cys(1)-D-Pro-D-Arg-Gly-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vasotocin, also known as arginine vasotocin, is an oligopeptide hormone found in non-mammalian vertebrates such as birds, fishes, and amphibians. It is homologous to oxytocin and vasopressin, which are found in mammals. Vasotocin plays a crucial role in regulating water balance, osmotic homeostasis, and social and sexual behaviors in these animals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of vasotocin involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process includes the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin .
Industrial Production Methods: Industrial production of vasotocin follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to increase efficiency and yield. The purification of the synthesized peptide is achieved through high-performance liquid chromatography (HPLC), ensuring high purity and quality .
Chemical Reactions Analysis
Types of Reactions: Vasotocin undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of cysteine residues in its structure allows for the formation of disulfide bridges, which are crucial for its biological activity .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used to oxidize the thiol groups of cysteine residues to form disulfide bridges.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can break disulfide bridges, converting them back to thiol groups.
Substitution: Various protecting groups are used during peptide synthesis to prevent unwanted reactions.
Major Products Formed: The primary product of these reactions is the biologically active form of vasotocin, which contains a disulfide bridge between cysteine residues. This structure is essential for its interaction with receptors and subsequent biological effects .
Scientific Research Applications
Vasotocin has a wide range of scientific research applications across various fields:
Chemistry: Vasotocin serves as a model peptide for studying peptide synthesis, folding, and structure-activity relationships.
Biology: It is used to investigate the role of neuropeptides in regulating social and reproductive behaviors in non-mammalian vertebrates.
Medicine: Research on vasotocin provides insights into the evolutionary origins of oxytocin and vasopressin, aiding in the development of therapeutic agents targeting these pathways.
Industry: Vasotocin is utilized in the development of peptide-based drugs and as a reference standard in analytical techniques
Mechanism of Action
Vasotocin exerts its effects by binding to specific receptors on target cells. These receptors are G-protein-coupled receptors (GPCRs) that activate intracellular signaling pathways upon ligand binding. The primary molecular targets of vasotocin include receptors involved in water balance and social behaviors. The binding of vasotocin to its receptors triggers a cascade of events, leading to the regulation of water reabsorption in the kidneys and modulation of social and reproductive behaviors .
Comparison with Similar Compounds
Oxytocin: Found in mammals, it primarily regulates reproductive behaviors and social bonding.
Vasopressin: Also found in mammals, it plays a key role in water balance and blood pressure regulation
Properties
Molecular Formula |
C43H67N15O12S2 |
|---|---|
Molecular Weight |
1050.2 g/mol |
IUPAC Name |
(2R)-1-[(4R,7S,10R,13R,16R,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C43H67N15O12S2/c1-3-21(2)34-41(69)53-26(12-13-31(45)60)37(65)55-28(17-32(46)61)38(66)56-29(20-72-71-19-24(44)35(63)54-27(39(67)57-34)16-22-8-10-23(59)11-9-22)42(70)58-15-5-7-30(58)40(68)52-25(6-4-14-50-43(48)49)36(64)51-18-33(47)62/h8-11,21,24-30,34,59H,3-7,12-20,44H2,1-2H3,(H2,45,60)(H2,46,61)(H2,47,62)(H,51,64)(H,52,68)(H,53,69)(H,54,63)(H,55,65)(H,56,66)(H,57,67)(H4,48,49,50)/t21-,24-,25+,26+,27+,28-,29-,30+,34+/m0/s1 |
InChI Key |
OXDZADMCOWPSOC-DNACAAMISA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]1C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@@H]3C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


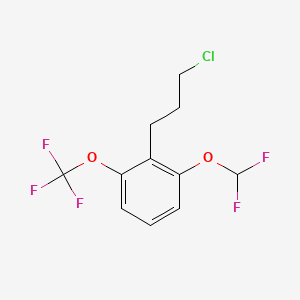
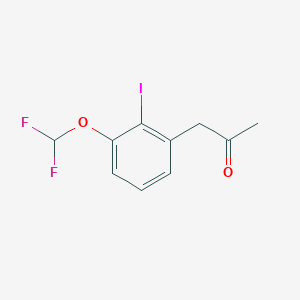
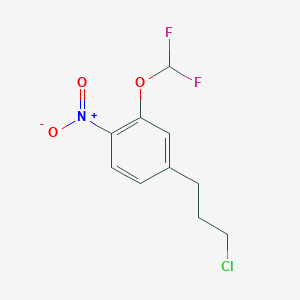
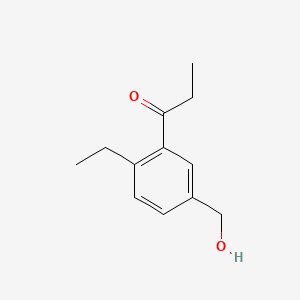




![7-methoxybenzo[c][1,2]oxaborole-1,6(3H)-diol](/img/structure/B14061413.png)
